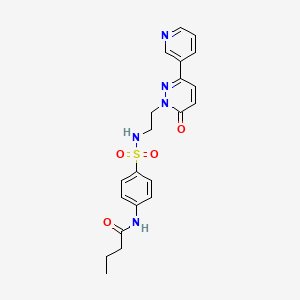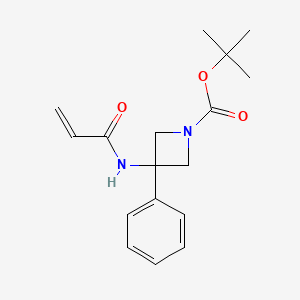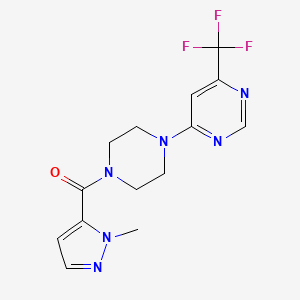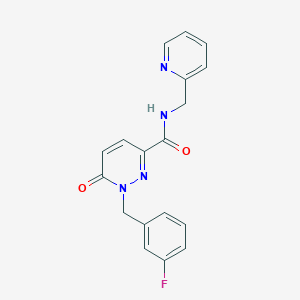![molecular formula C26H26ClN5O2 B2986738 7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921834-20-0](/img/structure/B2986738.png)
7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a phenylpiperazine moiety, which is a chemical structure found in a variety of therapeutic agents . The presence of the pyrazolo[4,3-c]pyridin-3(5H)-one group suggests that this compound may have interesting chemical properties, but without specific studies or data, it’s hard to say more.
Scientific Research Applications
Molecular Interactions and Receptor Affinity
Studies on compounds with structures related to the query compound have focused on understanding their interaction with various receptors, such as the CB1 cannabinoid receptor and dopamine receptors. For instance, the molecular interaction of antagonists with the CB1 cannabinoid receptor has been explored to understand the steric binding interactions, which could provide insights into how the query compound might interact with similar receptors (Shim et al., 2002). Additionally, the design of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure suggests a strategy for increasing binding affinity and functional properties, which could be relevant for the query compound (Möller et al., 2017).
Anticancer Activity
Research has also been conducted on related compounds for their potential anticancer activity. A study on 5-aryl-1,3,4-thiadiazole-based compounds featuring substituted piperazines indicated cytotoxicity against cancer cell lines, suggesting the therapeutic potential of similar structures in cancer treatment (El-Masry et al., 2022).
Neurotropic Activity
Further, the synthesis of new substituted piperazine derivatives from chloropyrano[3,4-c]pyridines has been explored for neurotropic activity. Some compounds in this series exhibited pronounced anticonvulsant and anxiolytic activity, indicating the potential for neurological applications (Sirakanyan et al., 2019).
Synthesis and Characterization
Additionally, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety have been conducted. Such studies contribute to the understanding of the chemical properties and structural configurations of complex molecules, which could be relevant for the synthesis and characterization of the query compound (Lv et al., 2013).
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-2-12-29-17-20(24-21(18-29)26(34)32(28-24)19-8-4-3-5-9-19)25(33)31-15-13-30(14-16-31)23-11-7-6-10-22(23)27/h3-11,17-18H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETSPDJEDIHQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)
![1,4-Dioxaspiro[4.5]decan-8-yl (2S,3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate](/img/structure/B2986659.png)


![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)


![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)
